1-hydroxy-1-phenylpropan-2-one

Catalog No.
S573886
CAS No.
90-63-1
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-hydroxy-1-phenylpropan-2-one

CAS Number

90-63-1

Product Name

1-hydroxy-1-phenylpropan-2-one

IUPAC Name

1-hydroxy-1-phenylpropan-2-one

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3

InChI Key

ZBFFNPODXBJBPW-UHFFFAOYSA-N

SMILES

CC(=O)C(C1=CC=CC=C1)O

Synonyms

1-hydroxy-1-phenyl-2-propanone, 1-hydroxy-1-phenylacetone, L-phenyl acetyl carbinol, phenylacetylcarbinol

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)O
  • Role as a Precursor

    1-HPA serves as a crucial precursor in the synthesis of ephedrine and pseudoephedrine, medications commonly used as decongestants and bronchodilators. Research explores optimizing production methods and understanding the reaction pathways involved in 1-HPA conversion to these pharmaceuticals .

  • Chiral Properties

    1-HPA exists in two enantiomeric forms, (R)-1-HPA and (S)-1-HPA. Research investigates the separation and utilization of these specific forms due to their distinct biological activities. For instance, (R)-1-HPA exhibits potential as an antifungal agent, while (S)-1-HPA displays antitumor properties .

  • Metabolic Studies

    1-HPA has been identified as a metabolite in the yeast Saccharomyces cerevisiae. Research explores its role in cellular processes and its potential as a biomarker for specific metabolic pathways within this organism .

1-Hydroxy-1-phenylpropan-2-one, also known as (R)-phenylacetylcarbinol, is an organic compound with the chemical formula C₉H₁₀O₂. This compound features a hydroxyl group attached to a carbon atom that is also bonded to a phenyl group and a ketone functional group. It is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals, including ephedrine and pseudoephedrine. The compound is typically a colorless liquid that is soluble in organic solvents, making it useful in various chemical applications.

  • Oxidation: This compound can be oxidized to yield phenylacetylcarbinol, which is an important intermediate in the synthesis of other organic compounds.
  • Condensation Reactions: It can undergo condensation with aldehydes to form more complex structures, which are valuable in organic synthesis .
  • Reduction Reactions: The compound can also be reduced to yield secondary alcohols or other derivatives depending on the reaction conditions .

The biological activity of 1-hydroxy-1-phenylpropan-2-one has been studied primarily in the context of its metabolic pathways. It acts as a metabolite of amphetamines and is involved in their biodegradation. In humans, it is produced via the deamination of amphetamine by flavin-containing monooxygenase 3 (FMO3), leading to non-toxic metabolites that are subsequently excreted . The compound has shown potential pharmacological activity and may influence various biological processes due to its structural similarity to other bioactive molecules.

Several methods exist for synthesizing 1-hydroxy-1-phenylpropan-2-one:

  • L-Phenylacetylcarbinol Process: This method involves the condensation of acetaldehyde with benzaldehyde, yielding 1-hydroxy-1-phenylpropan-2-one as a product .
  • Friedel-Crafts Alkylation: A classical approach involves the alkylation of benzene derivatives using chloroacetone in the presence of aluminum chloride as a catalyst.
  • Gas-phase Reactions: Industrially, gas-phase ketonic decarboxylation of phenylacetic acid over solid acid catalysts is employed for large-scale production .

1-Hydroxy-1-phenylpropan-2-one finds applications in various fields:

  • Pharmaceutical Industry: It serves as a precursor for synthesizing ephedrine and pseudoephedrine, which are used as decongestants and bronchodilators.
  • Chemical Synthesis: The compound is utilized in organic synthesis for producing more complex molecules through various

Studies on the interactions of 1-hydroxy-1-phenylpropan-2-one focus on its metabolic pathways and its role as a precursor in drug metabolism. It has been shown to interact with enzymes involved in drug metabolism, influencing the pharmacokinetics of amphetamines and related compounds. Additionally, research indicates that it may exhibit corrosion inhibition properties when used in specific formulations .

1-Hydroxy-1-phenylpropan-2-one shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
PhenylacetoneC₉H₁₀OUsed as a precursor for methamphetamine; colorless oil.
4-HydroxyphenylacetoneC₉H₁₁O₂A metabolite of amphetamine; exhibits similar biological activity.
L-PhenylacetylcarbinolC₉H₁₀O₂Directly related to 1-hydroxy-1-phenylpropan-2-one; used in pharmaceutical synthesis.
MethylenedioxyphenylacetoneC₁₁H₁₂O₂A precursor to MDMA; contains methylenedioxy group enhancing psychoactive properties.

The uniqueness of 1-hydroxy-1-phenylpropan-2-one lies in its specific hydroxyl and ketone functional groups, which contribute to its distinct reactivity and applications in drug synthesis compared to these similar compounds.

1-Hydroxy-1-phenylpropan-2-one (C₉H₁₀O₂) is an α-hydroxy ketone characterized by a hydroxyl group (-OH) adjacent to a ketone group (>C=O) on a propan-2-one backbone, with a phenyl substituent at the hydroxyl-bearing carbon (Figure 1). This chiral molecule exists as two enantiomers: (R)-1-hydroxy-1-phenylpropan-2-one (commonly termed l-PAC) and its (S)-counterpart. The compound’s molecular weight is 150.17 g/mol, with a melting point of 35–37°C and solubility in polar solvents such as ethanol.

Table 1: Key physicochemical properties

PropertyValueSource
IUPAC Name1-hydroxy-1-phenylpropan-2-onePubChem
CAS Registry Number90-63-1CAS
Molecular FormulaC₉H₁₀O₂ChemSpider
Boiling Point124–125°C (12 mmHg)Wikipedia
Optical Rotation (l-PAC)−15° (c = 10, ethanol)ChemSpider

The α-hydroxy ketone classification places it within the acyloin family, sharing structural similarities with benzoin but distinguished by its methyl ketone moiety.

Historical Context in α-Hydroxy Ketone Chemistry

First synthesized in the early 20th century via yeast-mediated fermentation of benzaldehyde, 1-hydroxy-1-phenylpropan-2-one gained prominence as a precursor to ephedrine alkaloids. Its industrial production emerged in the 1930s through Neuberg’s ketol reaction, utilizing Saccharomyces cerevisiae to condense benzaldehyde and pyruvate. This biocatalytic process replaced earlier cyanohydrin-based chemical routes, which suffered from racemic mixtures and low yields.

The compound’s role in asymmetric synthesis expanded with the discovery of pyruvate decarboxylase (PDC) in Candida utilis and Torulaspora delbrueckii, enabling enantioselective production of (R)-PAC at scale. Recent advances employ engineered Escherichia coli acetohydroxyacid synthase I, achieving >90% conversion rates.

Nomenclature and Synonymy

The compound’s nomenclature reflects its functional groups and stereochemistry:

Systematic Names:

  • IUPAC: 1-hydroxy-1-phenylpropan-2-one
  • CAS: 90-63-1

Common Synonyms:

  • (±)-Phenylacetylcarbinol (PAC)
  • l-PAC [(R)-enantiomer]
  • 1-Hydroxy-1-phenylacetone
  • α-Hydroxybenzyl methyl ketone

Regulatory designations include EPA DSSTox ID DTXSID50861683 and FDA GSRS identifier 549MDP6U9F. The (R)-enantiomer is listed in the European Chemicals Agency (ECHA) database under EC 217-285-4.

Position in Organic Chemistry Research

As a model α-hydroxy ketone, 1-hydroxy-1-phenylpropan-2-one has driven innovations in three domains:

  • Chiral Synthesis: Serves as a benchmark for evaluating asymmetric biocatalysts, particularly thiamine diphosphate-dependent enzymes.
  • Pharmaceutical Intermediates: Critical precursor to β-adrenergic agonists (e.g., ephedrine) and decongestants (pseudoephedrine).
  • Mechanistic Studies: Used to probe carbonyl addition mechanisms and enzyme kinetics in PDC-mediated C–C bond formation.

Table 2: Industrial synthesis methods comparison

MethodSubstrateCatalystYield (%)Enantiomeric Excess
Yeast FermentationBenzaldehydeS. cerevisiae40–6090–95 (R)
Chemical CyanohydrinBenzaldehydeKCN25–35Racemic
Recombinant PDCPyruvateE. coli AHAS I85–92>99 (R)

Data synthesized from.

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

90-63-1

Wikipedia

(+/-)-phenylacetylcarbinol

Dates

Modify: 2023-08-15

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